1-(2-Amino-6-(trifluoromethylthio)phenyl)propan-2-one
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Overview
Description
1-(2-Amino-6-(trifluoromethylthio)phenyl)propan-2-one is an organic compound with the molecular formula C10H10F3NOS and a molecular weight of 249.25 g/mol This compound is characterized by the presence of an amino group, a trifluoromethylthio group, and a propan-2-one moiety attached to a phenyl ring
Preparation Methods
The synthesis of 1-(2-Amino-6-(trifluoromethylthio)phenyl)propan-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with a suitable aromatic compound that can be functionalized.
Functionalization: Introduction of the trifluoromethylthio group onto the aromatic ring.
Amination: Introduction of the amino group at the desired position on the aromatic ring.
Formation of Propan-2-one Moiety: The final step involves the formation of the propan-2-one moiety through appropriate organic reactions.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-(2-Amino-6-(trifluoromethylthio)phenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The amino and trifluoromethylthio groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens.
Major Products: The major products depend on the type of reaction and conditions used.
Scientific Research Applications
1-(2-Amino-6-(trifluoromethylthio)phenyl)propan-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Amino-6-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the trifluoromethylthio group can enhance lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
1-(2-Amino-6-(trifluoromethylthio)phenyl)propan-2-one can be compared with similar compounds such as:
1-(2-Amino-6-(trifluoromethylthio)phenyl)propan-1-one: Differing by the position of the carbonyl group.
1-(2-Amino-6-(trifluoromethylthio)phenyl)ethanone: Differing by the length of the carbon chain.
1-(2-Amino-6-(trifluoromethylthio)phenyl)butan-2-one: Differing by the length of the carbon chain.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H10F3NOS |
---|---|
Molecular Weight |
249.25 g/mol |
IUPAC Name |
1-[2-amino-6-(trifluoromethylsulfanyl)phenyl]propan-2-one |
InChI |
InChI=1S/C10H10F3NOS/c1-6(15)5-7-8(14)3-2-4-9(7)16-10(11,12)13/h2-4H,5,14H2,1H3 |
InChI Key |
ISXWBYZIFPMENT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=C(C=CC=C1SC(F)(F)F)N |
Origin of Product |
United States |
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